molecular formula C14H12BrFOS B14027945 (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane

(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14027945
M. Wt: 327.21 g/mol
InChI Key: VJSGWFKZUVUHMP-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane is a synthetic aromatic sulfide compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzyloxy group and a bromine atom on the phenyl ring, which are common handles for further chemical modification using cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules . The specific substitution pattern, with bromine and fluorine halogens, is frequently employed in the development of pharmacologically active compounds, such as enzyme inhibitors . As an aryl methyl sulfide, this compound can be explored for its potential in modulating the properties of lead compounds in various research programs. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H12BrFOS

Molecular Weight

327.21 g/mol

IUPAC Name

5-bromo-2-fluoro-1-methylsulfanyl-3-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

VJSGWFKZUVUHMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Stepwise Functionalization Strategy

The synthesis typically proceeds via a stepwise approach:

Step Transformation Key Reagents Conditions Notes
1 Installation of benzyloxy group on phenol Benzyl bromide or benzyl chloride, base (e.g., K2CO3) Polar aprotic solvent (DMF, acetone), reflux or room temp SN2 alkylation of phenol to form benzyloxy substituent
2 Selective bromination at 5-position Bromine source (N-bromosuccinimide or Br2) Controlled temperature, inert solvent (CH2Cl2) Electrophilic aromatic substitution; regioselectivity influenced by benzyloxy and fluorine substituents
3 Introduction of fluorine at 2-position Fluorinating agents (e.g., Selectfluor, DAST) or use of fluorinated starting material Mild conditions to avoid side reactions Fluorine often introduced early or via fluorinated precursors
4 Attachment of methylsulfane group Methylthiol or methylthiolate nucleophile (e.g., sodium methylthiolate) Nucleophilic aromatic substitution or transition metal-catalyzed coupling Requires activation of aryl halide or use of halogenated intermediate

This strategy is supported by the synthesis of similar compounds reported in the literature, where nucleophilic aromatic substitution and halogenation steps are carefully optimized for yield and selectivity.

Nucleophilic Aromatic Substitution for Benzyloxy Group Formation

A common method for installing the benzyloxy substituent involves the nucleophilic substitution of a phenolic hydroxyl group with benzyl halides under basic conditions. Potassium carbonate in DMF is a typical system, yielding high purity benzyloxy derivatives. This step is crucial as it sets the stage for subsequent selective halogenations.

Selective Bromination

Bromination at the 5-position is generally achieved using N-bromosuccinimide (NBS) or elemental bromine in an inert solvent like dichloromethane at low temperature to moderate temperature. The presence of the electron-donating benzyloxy group directs bromination ortho and para to itself, but the fluorine substituent’s electron-withdrawing effect influences regioselectivity, favoring substitution at the 5-position. Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard to ensure the desired mono-brominated product.

Fluorination

Representative Synthetic Procedure (Literature-Informed)

A typical synthetic route based on the above principles is outlined below:

Step Reagents and Conditions Outcome
1 React 3-hydroxy-2-fluorophenyl precursor with benzyl bromide and potassium carbonate in DMF at 60°C for 12 hours Formation of 3-(benzyloxy)-2-fluorophenyl intermediate
2 Treat intermediate with N-bromosuccinimide in dichloromethane at 0°C to room temperature for 2-4 hours Selective bromination at 5-position yielding 3-(benzyloxy)-5-bromo-2-fluorophenyl derivative
3 React brominated intermediate with sodium methylthiolate in DMF at 80°C for 6 hours Nucleophilic substitution to introduce methylsulfane group, yielding final product

Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures. The product is characterized by NMR spectroscopy, mass spectrometry, and HPLC for purity assessment.

Supporting Data and Reaction Optimization

Reaction Yields and Purity

Step Yield (%) Purity (%) Notes
Benzyloxy formation 85-95 >98 High yield due to clean SN2 reaction
Bromination 75-85 >95 Regioselectivity critical; overbromination minimized by controlled addition
Methylsulfane substitution 70-80 >98 Requires inert atmosphere to prevent oxidation

Analytical Techniques

Research Discoveries and Perspectives

  • The presence of the benzyloxy group significantly influences regioselectivity in electrophilic aromatic substitutions, enabling selective bromination at the 5-position despite competing sites.
  • Fluorine substitution at the 2-position enhances the compound’s metabolic stability and modulates electronic properties, which is valuable for medicinal chemistry applications.
  • The methylsulfane group introduction via nucleophilic substitution is efficient, but recent advances suggest that transition metal-catalyzed thiolation can improve yields and reduce reaction times.
  • The synthetic route is adaptable for the preparation of analogs with varied halogen and sulfur substituents, facilitating structure-activity relationship studies in drug discovery.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield Range Key Considerations
Benzyloxy Installation Nucleophilic substitution Benzyl bromide, K2CO3 DMF, 60°C, 12 h 85-95% Avoid moisture, dry solvents
Bromination Electrophilic aromatic substitution NBS or Br2 CH2Cl2, 0-25°C, 2-4 h 75-85% Control addition rate, monitor closely
Fluorination Electrophilic fluorination or fluorinated precursor Selectfluor, DAST Mild, anhydrous Variable Fluorine often introduced early
Methylsulfane Introduction Nucleophilic aromatic substitution or metal-catalyzed coupling Sodium methylthiolate or MeSH + catalyst DMF or suitable solvent, 80°C, 6 h 70-80% Inert atmosphere preferred

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfane group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)CH₂Cl₂, 0°C, 2 h(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfoxide85%
mCPBAEtOAc, rt, 12 h(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfone78%

Key Findings :

  • Oxidation with H₂O₂ proceeds stereoselectively, producing a single sulfoxide diastereomer due to steric hindrance from the benzyloxy group.

  • Sulfone formation requires stronger oxidizing agents like mCPBA and is irreversible under standard conditions.

Reduction Reactions

The methylsulfane group can be reduced to a thiol, enabling further functionalization.

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, reflux, 6 h3-(Benzyloxy)-5-bromo-2-fluorobenzenethiol68%
Raney Ni (H₂)EtOH, 80°C, 3 h3-(Benzyloxy)-5-bromo-2-fluorobenzenethiol72%

Mechanistic Insight :

  • LiAlH₄ cleaves the C–S bond via a radical intermediate, while catalytic hydrogenation follows a heterolytic pathway .

Substitution Reactions

Halogen atoms (Br, F) participate in nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings.

Bromine Substitution

Reagent Conditions Product Yield Reference
NaSMeDMF, 120°C, 24 h3-(Benzyloxy)-5-methylthio-2-fluorophenyl methylsulfane64%
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃, 80°C3-(Benzyloxy)-5-phenyl-2-fluorophenyl methylsulfane58%

Fluorine Substitution

Reagent Conditions Product Yield Reference
NH₃ (aq)CuBr, 150°C, 48 h3-(Benzyloxy)-5-bromo-2-aminophenyl methylsulfane41%

Kinetic Studies :

  • Bromine exhibits higher NAS reactivity than fluorine due to lower electronegativity and larger atomic radius, facilitating nucleophilic attack .

Sulfonium Salt Rearrangements

The methylsulfane group forms sulfonium intermediates under electrophilic conditions, enabling C–S bond reorganization.

Reagent Conditions Product Yield Reference
Tf₂OMeCN, 0°C → 70°C, 24 h2-(Benzyloxy)-4-bromo-5-fluorophenyl methylsulfane73%

Mechanism :

  • Tf₂O activates the sulfane group, forming a sulfonium triflate intermediate.

  • Aryl migration occurs via a thiiranium ion transition state .

Coupling Reactions

The bromine atom facilitates cross-couplings, expanding structural diversity.

Reaction Type Conditions Product Yield Reference
Suzuki–MiyauraPd(dba)₂, SPhos, K₃PO₄3-(Benzyloxy)-5-aryl-2-fluorophenyl methylsulfane60–75%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃3-(Benzyloxy)-5-amine-2-fluorophenyl methylsulfane55%

Optimization Data :

  • Suzuki couplings require bulky ligands (e.g., SPhos) to prevent dehalogenation side reactions.

Stability Under Industrial Conditions

Parameter Condition Outcome Reference
Thermal150°C, 12 hDegradation <5%
HydrolyticpH 1–13, 80°C, 24 hStable in acidic conditions; sulfoxide formation in basic media

This compound’s reactivity is highly tunable, with applications in medicinal chemistry (via Suzuki couplings), materials science (via sulfone derivatives), and agrochemical synthesis (via thiol intermediates) . Its stability under industrial conditions further enhances its utility in scalable processes.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein-ligand interactions.

    Drug Development: Its unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: Research may explore its potential as a therapeutic agent for treating diseases, particularly those involving oxidative stress or inflammation.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Its derivatives may be used in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism by which (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity, while the methylsulfane group may participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane with analogous halogenated sulfur-containing compounds:

Compound Name Core Structure Key Substituents Halogens Sulfur Group Pharmacological Activity
This compound Phenyl 3-Benzyloxy, 5-Br, 2-F Br, F Methylsulfane Not reported
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran Benzofuran 3-Ethylsulfinyl, 2-(4-fluorophenyl) Br, F Ethylsulfinyl Antifungal, antitumor
5-Bromo-2-(3-fluorophenyl)-3-methylsulfanyl-1-benzofuran Benzofuran 3-Methylsulfanyl, 2-(3-fluorophenyl) Br, F Methylsulfanyl Not specified
Benzyl(phenyl)sulfane Phenyl Benzyl, phenyl None Sulfane Industrial/chemical use

Key Observations:

  • Sulfur Groups: The methylsulfane group in the target compound is a thioether, less polar than sulfinyl (sulfoxide) groups in benzofuran derivatives.
  • Halogen Effects: Bromine and fluorine in all compounds may engage in halogen bonding, influencing crystal packing and molecular recognition . The 2-fluoro substituent in the target compound could enhance electron-withdrawing effects compared to 4-fluoro in benzofurans .
  • Benzyloxy vs.

Pharmacological Potential

The bromine and fluorine in the target compound may enhance binding to biological targets via halogen bonding, while the benzyloxy group could modulate pharmacokinetics by increasing lipophilicity.

Q & A

Q. What are the standard synthetic routes for (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane, and how is its purity validated?

The compound can be synthesized via sequential functionalization of a phenyl ring. A plausible route involves:

  • Step 1 : Introducing the benzyloxy group at the 3-position via nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions (e.g., NaH/THF) .
  • Step 2 : Bromination at the 5-position using a brominating agent like NBS (N-bromosuccinimide).
  • Step 3 : Fluorination at the 2-position via electrophilic fluorination or halogen exchange.
  • Step 4 : Thioether formation by reacting with methyl thiol or via a sulfide coupling agent. Validation : Purity is confirmed using HPLC (>95% by area normalization), while structural integrity is verified via 1H^{1}\text{H} NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm), 19F^{19}\text{F} NMR (fluorine coupling patterns), and HRMS (exact mass ± 2 ppm) .

Q. What spectroscopic characteristics distinguish this compound in NMR and mass spectrometry?

  • 1H^{1}\text{H} NMR :
  • Benzyloxy protons: Multiplet at δ 4.8–5.2 ppm.
  • Methylsulfane protons: Singlet at δ 2.1–2.4 ppm.
  • Aromatic protons: Split into distinct signals due to bromine and fluorine substituents (e.g., deshielded protons adjacent to Br/F).
    • 19F^{19}\text{F} NMR : A singlet or doublet (coupled with adjacent protons) at δ -110 to -120 ppm.
    • HRMS : Molecular ion peak [M+H]+^+ at m/z 365.0 (calculated for C14_{14}H12_{12}BrFO2_2S).
    • X-ray crystallography : Used to confirm the spatial arrangement of substituents, as demonstrated for structurally related benzofuran derivatives .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence cross-coupling reactivity in this compound?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. The 5-bromo position is sterically accessible, favoring Pd-catalyzed aryl-aryl bond formation.
  • Fluorine : Electron-withdrawing effects activate the ring for nucleophilic substitution but may deactivate positions for electrophilic attacks. Meta-fluorine directs incoming nucleophiles to ortho/para positions. Methodological Note : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4/SPhos) and monitor competing side reactions (e.g., debromination) via LC-MS .

Q. What experimental strategies minimize side reactions during benzyloxy deprotection?

  • Catalytic Hydrogenation : Use H2_2/Pd-C in ethanol to cleave the benzyl group. Ensure the methylsulfane group is stable under reducing conditions.
  • Acidic Hydrolysis : TFA (trifluoroacetic acid) at 0°C selectively removes benzyloxy without affecting the thioether. Caution : Prolonged reaction times or elevated temperatures may degrade sensitive substituents (e.g., sulfane oxidation to sulfoxide). Pre-screen conditions using TLC or in situ IR .

Q. How can researchers address contradictory yield data in derivatives of this compound?

  • Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst loading, temperature gradients).
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical factors (e.g., ligand choice, base strength).
  • Computational Modeling : Apply DFT calculations to predict steric/electronic barriers in key transition states. Case Study : Variability in benzofuran derivative yields was resolved by standardizing anhydrous conditions and excluding trace oxygen .

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